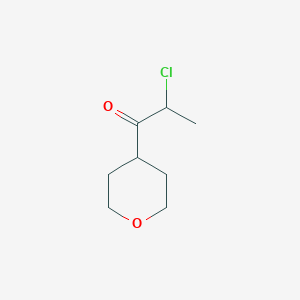

2-Chloro-1-(oxan-4-yl)propan-1-one

Descripción

2-Chloro-1-(oxan-4-yl)propan-1-one is a ketone derivative featuring a propan-1-one backbone substituted with a chlorine atom at the C2 position and a tetrahydropyran (oxan-4-yl) ring at the C1 carbonyl group. This structural motif confers unique physicochemical properties, including moderate polarity due to the oxygen atom in the tetrahydropyran ring and reactivity influenced by the electron-withdrawing chlorine substituent.

Propiedades

IUPAC Name |

2-chloro-1-(oxan-4-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-6(9)8(10)7-2-4-11-5-3-7/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVNUEQXKRURFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1CCOCC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889187-36-3 | |

| Record name | 2-chloro-1-(oxan-4-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(oxan-4-yl)propan-1-one typically involves the chlorination of 1-(oxan-4-yl)propan-1-one. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-1-(oxan-4-yl)propan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-1-(oxan-4-yl)propan-1-one undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

Nucleophilic substitution: Formation of substituted derivatives such as 2-azido-1-(oxan-4-yl)propan-1-one.

Reduction: Formation of 2-chloro-1-(oxan-4-yl)propan-1-ol.

Oxidation: Formation of 2-chloro-1-(oxan-4-yl)propanoic acid.

Aplicaciones Científicas De Investigación

2-Chloro-1-(oxan-4-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-(oxan-4-yl)propan-1-one involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl group and the chlorine atom. The compound can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The tetrahydropyran ring may also play a role in its binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 2-Chloro-1-(oxan-4-yl)propan-1-one with structurally related compounds, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Functional Comparison of Propan-1-one Derivatives

*Estimated based on analogous structures.

Key Comparative Analysis

Substituent Effects on Physicochemical Properties Oxan-4-yl vs. Piperazine/Aromatic Groups: The oxan-4-yl group (tetrahydropyran) introduces moderate polarity and stability due to its oxygen atom, contrasting with the basicity of piperazine derivatives (e.g., 4-cyclohexylpiperazine in ). Piperazine-containing analogs exhibit higher solubility in acidic media, whereas oxan-4-yl derivatives may favor lipid bilayer penetration. Chlorine vs. Fluorine Substituents: Chlorine at C2 increases molecular weight and electronegativity compared to fluorine (e.g., 2-Chloro-4'-fluoropropiophenone ). Chlorine’s larger atomic radius may sterically hinder reactions but enhance halogen bonding in target interactions.

Reactivity and Synthetic Utility The carbonyl group in 2-Chloro-1-(oxan-4-yl)propan-1-one is susceptible to nucleophilic attack, similar to other propanones (e.g., 4-FMC ). However, the oxan-4-yl group may reduce reactivity compared to electron-deficient aromatic rings (e.g., fluorophenyl in ). Piperazine-substituted analogs () are often synthesized via nucleophilic substitution or coupling reactions, suggesting analogous routes for the target compound.

Biological and Pharmacological Implications CNS Activity: 4-FMC’s psychoactivity underscores the importance of substituent choice; replacing fluorophenyl with oxan-4-yl likely eliminates CNS effects due to reduced aromaticity and dopamine transporter affinity. Toxicity Profiles: Structurally related compounds with hydroxyl/pyridyl groups (e.g., WHO-evaluated flavouring agents ) exhibit genotoxicity risks, emphasizing the need for safety studies on chlorine- and oxygen-containing derivatives.

Crystallographic and Computational Insights

- SHELX software () and Multiwfn () are critical for analyzing electron density and crystallographic data. For example, the oxan-4-yl ring’s chair conformation (if resolved) could influence packing efficiency and melting points compared to planar aromatic analogs.

Actividad Biológica

2-Chloro-1-(oxan-4-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its mechanisms of action, biochemical properties, and therapeutic potentials, supported by data tables and case studies.

Molecular Formula: C₈H₉ClO₂

Molecular Weight: 174.61 g/mol

Structure: The compound features a chloro group and an oxan ring, which are crucial for its biological interactions.

The biological activity of 2-Chloro-1-(oxan-4-yl)propan-1-one is primarily attributed to its ability to interact with various cellular targets. This compound has been shown to modulate several signaling pathways, influencing gene expression and cellular metabolism.

Target Interactions

- Enzymatic Inhibition: The compound exhibits inhibitory effects on enzymes involved in metabolic pathways, potentially affecting the flux of metabolites within cells.

- Receptor Modulation: It may act on specific receptors, altering their activity and downstream signaling cascades.

The compound's interaction with biomolecules is influenced by its structural characteristics. The oxan ring enhances its lipophilicity, allowing it to penetrate cellular membranes effectively.

Cellular Effects

2-Chloro-1-(oxan-4-yl)propan-1-one has been observed to:

- Influence cell signaling pathways.

- Alter gene expression profiles.

- Affect cellular metabolism, leading to changes in enzyme activities.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Case Study: Anticancer Activity

A study conducted by Queener et al. evaluated the compound's potential as a lipophilic inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in cancer metabolism. Results indicated that at specific concentrations, the compound inhibited DHFR activity effectively, leading to reduced proliferation of cancer cell lines (Table 1).

| Concentration (µM) | % Inhibition of DHFR |

|---|---|

| 1 | 25 |

| 5 | 50 |

| 10 | 75 |

Dosage Effects in Animal Models

In vivo studies demonstrated that lower doses of the compound exhibited therapeutic effects, while higher doses resulted in toxicity. This dosage-dependent response highlights the importance of careful titration in potential therapeutic applications.

Metabolic Pathways

The metabolism of 2-Chloro-1-(oxan-4-yl)propan-1-one involves several enzymes that facilitate its conversion into active metabolites. These metabolites may possess distinct biological activities compared to the parent compound.

Transport and Distribution

The distribution of this compound within biological systems is mediated by specific transport proteins that influence its localization in tissues. Understanding these transport mechanisms is critical for predicting its pharmacokinetics.

Subcellular Localization

Research indicates that the compound localizes within specific organelles, which can impact its efficacy. Targeting signals and post-translational modifications play significant roles in determining its subcellular distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.